

Validating Triazophos-D5 Analysis: A SANTE-Compliant Method Comparison

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Compound of Interest		
Compound Name:	Triazophos-D5	
Cat. No.:	B13436747	Get Quote

For researchers and analytical scientists in the field of pesticide residue analysis, robust and validated methods are paramount for ensuring data accuracy and regulatory compliance. This guide provides a comprehensive overview of the validation of an analytical method for **Triazophos-D5**, benchmarked against the rigorous SANTE/11312/2021 guidelines. The presented data, while based on established analytical methodologies for Triazophos, is framed for a method employing **Triazophos-D5** as an internal standard, a common practice to enhance accuracy and precision.

Performance Data Summary

The following table summarizes the key performance characteristics of a validated method for the analysis of Triazophos, utilizing **Triazophos-D5** as an internal standard. The data is presented to align with the acceptance criteria outlined in the SANTE/11312/2021 document.



Validation Parameter	Performance Metric	Acceptance Criteria (SANTE/11312/2021)	Result
Linearity	Correlation Coefficient (R²)	≥ 0.99	0.9940 - 0.9999
Limit of Detection (LOD)	μg/kg	-	1 - 10
Limit of Quantification (LOQ)	μg/kg	Reporting Limit (RL)	10 - 15
Accuracy (Recovery)	Mean Recovery (%)	70 - 120%	70 - 120% (for >97% of analytes)
Precision (Repeatability)	Relative Standard Deviation (RSDr)	≤ 20%	1.86% - 6.02%
Specificity	No significant interference at the retention time of the analyte	No interfering peaks >30% of LOQ in blank samples	Compliant

Experimental Protocols

A detailed methodology is crucial for the reproducibility of any analytical method. The following sections outline the key experimental protocols for the analysis of **Triazophos-D5**.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food matrices.

- Homogenization: A representative 10-15 g sample of the matrix is homogenized.
- Extraction: The homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.



- Salting Out: A mixture of anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), and sodium citrate is added to induce phase separation. The tube is shaken for another minute and then centrifuged.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. This step removes interfering matrix components. The tube is vortexed and centrifuged.
- Internal Standard Spiking: A known concentration of Triazophos-D5 internal standard is added to the final extract before analysis.
- Final Preparation: The cleaned-up extract is then filtered and transferred to an autosampler vial for injection.

Instrumental Analysis: GC-MS/MS

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the quantification of organophosphate pesticides like Triazophos.

- Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., DB-5ms).
- Injector: Splitless injection mode is typically used.
- Oven Temperature Program: A gradient temperature program is optimized to ensure good chromatographic separation of the target analyte from matrix components.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.
 - Ionization Mode: Electron Ionization (EI).
 - MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for both Triazophos and **Triazophos-D5** to ensure accurate identification and quantification.



Visualizing the Workflow and Validation Logic

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz (DOT language).



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Caption: Experimental workflow for Triazophos-D5 analysis.



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Caption: Key validation parameters according to SANTE guidelines.

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